N-(4-pyridinyl)-1H-indol-1-amine

Vue d'ensemble

Description

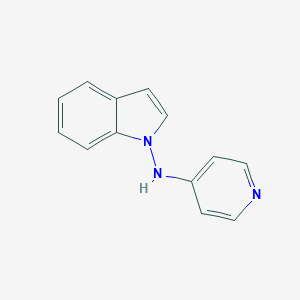

(Indol-1-yl)-pyridin-4-yl-amine est un composé hétérocyclique qui combine les caractéristiques structurales de l'indole et de la pyridine. L'indole est une structure bicyclique constituée d'un cycle benzénique à six chaînons fusionné à un cycle pyrrole à cinq chaînons contenant de l'azote. La pyridine est un cycle à six chaînons contenant un atome d'azote. La combinaison de ces deux structures dans (Indol-1-yl)-pyridin-4-yl-amine donne un composé présentant des propriétés chimiques et biologiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de (Indol-1-yl)-pyridin-4-yl-amine implique généralement le couplage d'un dérivé de l'indole avec un dérivé de la pyridine. Une méthode courante est l'amination de Buchwald-Hartwig, qui implique le couplage catalysé par le palladium d'un halogénure d'aryle avec une amine. Par exemple, la réaction entre le 1-bromoindole et la 4-aminopyridine en présence d'un catalyseur au palladium et d'une base peut produire de l'(Indol-1-yl)-pyridin-4-yl-amine .

Méthodes de production industrielle : La production industrielle de (Indol-1-yl)-pyridin-4-yl-amine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'optimisation des conditions de réaction, telles que la température, le solvant et la concentration du catalyseur, est essentielle pour obtenir des rendements et une pureté élevés. Des réacteurs à écoulement continu et d'autres technologies de pointe peuvent être utilisés pour améliorer l'efficacité et la scalabilité du processus de synthèse .

Analyse Des Réactions Chimiques

Types de réactions : (Indol-1-yl)-pyridin-4-yl-amine peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les cycles indole ou pyridine.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Halogénation à l'aide de brome ou de chlore en présence d'un catalyseur.

Produits principaux :

Oxydation : Formation de dérivés N-oxydes.

Réduction : Formation de dérivés d'amine réduite.

Substitution : Formation de dérivés halogénés de l'indole ou de la pyridine.

Applications De Recherche Scientifique

Pharmacological Applications

Anticancer Activity

N-(4-pyridinyl)-1H-indol-1-amine has been investigated for its potential anticancer properties. Studies have shown that indole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has been linked to enhanced activity against colorectal carcinoma and breast cancer cells through mechanisms involving protein kinase inhibition, particularly targeting VEGFR-2 and EGFR pathways .

Antimicrobial Properties

The compound demonstrates notable antimicrobial activity. Research indicates that indole-based compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria. The enhanced lipophilicity of metal complexes derived from indole scaffolds has been shown to improve their antibacterial efficacy compared to conventional antibiotics like chloramphenicol .

Anti-inflammatory Effects

Indole derivatives, including this compound, have also been studied for their anti-inflammatory properties. The indole structure is known to interact with various inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Catalytic Applications

This compound serves as a valuable building block in organic synthesis. It is utilized in the development of ionic liquids that act as efficient catalysts for the synthesis of indoles and other heterocycles. These reactions often occur under environmentally friendly conditions, promoting sustainable chemistry practices .

| Catalytic Reaction | Conditions | Yield (%) |

|---|---|---|

| Fischer Indole Synthesis | Solvent-free, 0.2 equiv catalyst | High |

| Click Chemistry for 1H-tetrazoles | Minimum catalyst loading | High |

Material Science Applications

The compound has potential applications in material science, particularly in the development of new materials with specific electronic or optical properties. Its structural features make it suitable for incorporation into polymer matrices or as a component in organic light-emitting diodes (OLEDs) due to its electronic properties .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives on HCT-116 and MCF-7 cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research on metal complexes derived from this compound showed enhanced antimicrobial activity against several bacterial strains. The study demonstrated that these complexes had greater efficacy than traditional antibiotics, suggesting their potential use in treating resistant bacterial infections .

Mécanisme D'action

The mechanism of action of Indol-1-yl-pyridin-4-yl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A plant hormone with a similar indole structure.

Pyridine-4-carboxylic acid: A compound with a similar pyridine structure.

Indole-3-carbinol: A bioactive compound found in cruciferous vegetables.

Uniqueness: Indol-1-yl-pyridin-4-yl-amine is unique due to its combined indole and pyridine structures, which confer distinct chemical and biological properties. The presence of both rings allows for diverse reactivity and the ability to interact with a wide range of biological targets, making it a valuable compound in various fields of research .

Activité Biologique

N-(4-pyridinyl)-1H-indol-1-amine, also known as besipirdine, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Alzheimer's. This article presents an overview of the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as indole derivatives. The synthesis of this compound involves multi-step procedures that typically include the reaction of indole derivatives with pyridine derivatives. The structural formula can be represented as follows:

Pharmacological Properties

Cholinomimetic Activity

Besipirdine exhibits cholinomimetic properties, which are critical for its role in enhancing cognitive function. In vitro studies have shown that it inhibits [3H]quinuclidinyl benzilate binding, indicating its potential to modulate cholinergic signaling pathways. Moreover, in vivo assessments demonstrated its ability to reverse scopolamine-induced behavioral deficits, underscoring its cognitive-enhancing effects .

Adrenergic Mechanisms

The compound also influences adrenergic mechanisms. In vitro studies revealed that it inhibits [3H] clonidine binding and enhances synaptosomal biogenic amine uptake. This suggests a dual mechanism of action that could be beneficial for treating cognitive decline associated with Alzheimer's disease .

Structure-Activity Relationships (SAR)

Research has focused on understanding the SAR of this compound and its analogs. Various modifications to the indole and pyridine rings have been explored to optimize biological activity. For instance, the introduction of different substituents on the indole ring has been shown to significantly affect the potency and selectivity of these compounds against specific biological targets .

| Compound | Cholinomimetic Activity | Adrenergic Activity | IC50 (µM) |

|---|---|---|---|

| Besipirdine | Yes | Yes | 0.5 |

| Analog A | Yes | No | 2.0 |

| Analog B | No | Yes | 1.5 |

Case Studies

Clinical Trials

Besipirdine was selected for clinical development based on promising preclinical results. A clinical trial assessed its efficacy in improving cognitive function in patients with Alzheimer's disease. Results indicated a significant improvement in cognitive scores compared to placebo, supporting its potential as a therapeutic agent .

Comparative Studies

In comparative studies with other cholinesterase inhibitors, besipirdine demonstrated a favorable safety profile and reduced side effects commonly associated with traditional therapies. This positions it as a viable alternative for patients who experience adverse reactions to existing treatments .

Propriétés

IUPAC Name |

N-pyridin-4-ylindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-2-4-13-11(3-1)7-10-16(13)15-12-5-8-14-9-6-12/h1-10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXZWVUZIPQSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2NC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152360 | |

| Record name | N-(4-pyridinyl)-1H-indol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119257-33-9 | |

| Record name | N-(4-pyridinyl)-1H-indol-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119257339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-pyridinyl)-1H-indol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.